
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound . It has been mentioned in the context of research on the neuronal adenosine receptor type 2A .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of pyrazole derivatives have been synthesized using various methods, including 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking, and molecular dynamics simulation studies . The structure of these synthesized compounds was elucidated using IR, MS, 1H-NMR, and 13C-NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the compound 5-amino-3-((4-fluorophenyl)amino)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been reported to have hydrogen bond interaction with Tyr158 and hydrophobic interactions with several other amino acids .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide, focusing on six unique applications:
Anticancer Activity
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide has shown promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. This compound interferes with cell cycle progression and induces apoptosis, making it a potential candidate for cancer therapy .
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models. This makes it a valuable molecule for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
Research has indicated that 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide possesses antimicrobial properties. It has been effective against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
This compound has shown neuroprotective effects in various models of neurodegenerative diseases. It helps in reducing oxidative stress and neuronal damage, which are common features in conditions like Alzheimer’s and Parkinson’s diseases. This highlights its potential in developing neuroprotective therapies .
Antioxidant Activity
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide has demonstrated strong antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and certain cancers .
Immunomodulatory Effects
This compound has been found to modulate the immune system. It can enhance or suppress immune responses depending on the context, making it a potential candidate for treating autoimmune diseases and for use in immunotherapy .
properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-10(11(13)16-15-7)12(17)14-8-5-3-4-6-9(8)18-2/h3-6H,1-2H3,(H,14,17)(H3,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRLEFRRTDPIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)
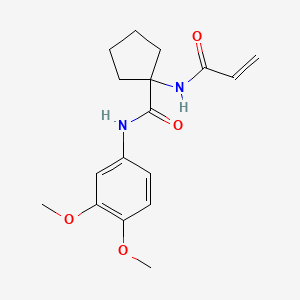
![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2659344.png)
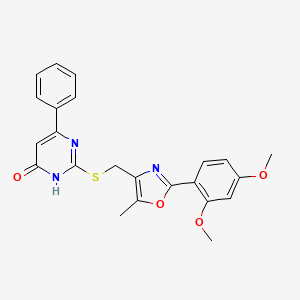

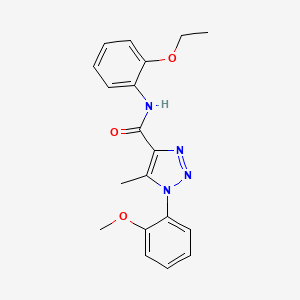
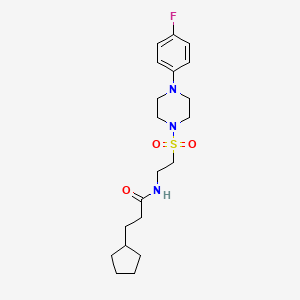
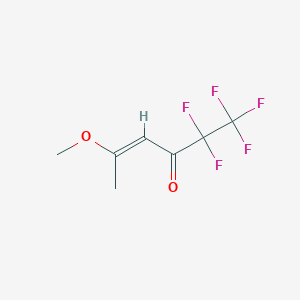

![N-(2-{[2-(dimethylamino)ethyl]thio}pyridin-3-yl)-4-ethylbenzamide](/img/structure/B2659352.png)
![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2659355.png)

![3-(3-Chloro-1-benzothiophen-2-yl)-6-(morpholin-4-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2659358.png)